molecular formula C12H19NO4 B6611047 2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2839152-31-5

2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No. B6611047
CAS RN: 2839152-31-5
M. Wt: 241.28 g/mol
InChI Key: GWXAIXGKWKZIOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid (2-TBCA) is an organic compound that has been studied for its potential applications in the field of organic synthesis. It is a cyclic organic compound with a tert-butoxycarbonylamino group attached to the bicyclohexane ring. 2-TBCA has been used in the synthesis of various compounds, including pharmaceuticals, dyes, and other organic compounds.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid has been studied for its potential applications in the field of organic synthesis, particularly in the synthesis of pharmaceuticals, dyes, and other organic compounds. It has also been used as a starting material in the synthesis of various other compounds, such as 2-amino-4-chlorobutyric acid, 2-amino-5-chlorobutyric acid, and 2-amino-6-chlorobutyric acid.

Mechanism of Action

2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid is a cyclic organic compound that has been used as a starting material in the synthesis of various compounds. Its mechanism of action is based on the reaction of its tert-butoxycarbonylamino group with cyclohexanone, which forms a cyclic compound. This reaction is then followed by the addition of various compounds, such as halogenated compounds, to the cyclic compound to form the desired product.
Biochemical and Physiological Effects
2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid has not been studied for its biochemical or physiological effects. Therefore, its effects on the body are unknown.

Advantages and Limitations for Lab Experiments

2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid has been used in organic synthesis as a starting material in the synthesis of various compounds. It has the advantage of being a relatively inexpensive compound, and it is readily available. However, it is not a very stable compound and may degrade over time. Therefore, it is important to store it in a cool, dry place.

Future Directions

In the future, 2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid could be used in the synthesis of various pharmaceuticals, dyes, and other organic compounds. It could also be used in the development of new materials and in the synthesis of new compounds. Additionally, further research could be conducted to understand the biochemical and physiological effects of 2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid. Finally, more research is needed to understand the mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid and how it can be used in the synthesis of various compounds.

Synthesis Methods

2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid can be synthesized by a variety of methods, including the reaction of tert-butoxycarbonylamine with cyclohexanone, the reaction of cyclohexanone with tert-butyl bromoacetate, and the reaction of cyclohexanone with tert-butyl chloroacetate.

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8-4-7-5-12(8,6-7)9(14)15/h7-8H,4-6H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXAIXGKWKZIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CC1(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid

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